molecular formula C28H30N4O2 B14861417 Stat3-IN-12

Stat3-IN-12

Cat. No.: B14861417
M. Wt: 454.6 g/mol
InChI Key: BWCIDDGTJILXKX-UHFFFAOYSA-N
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Description

Stat3-IN-12 is a small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor involved in various cellular processes, including cell growth, survival, differentiation, and immune response. Dysregulation of STAT3 has been implicated in numerous cancers, making it a promising target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stat3-IN-12 involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. general synthetic strategies involve the use of organic solvents, catalysts, and controlled reaction conditions to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Stat3-IN-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

Stat3-IN-12 has a wide range of scientific research applications, including:

Mechanism of Action

Stat3-IN-12 exerts its effects by inhibiting the phosphorylation and activation of STAT3. This prevents STAT3 from dimerizing and translocating to the nucleus, where it would otherwise bind to DNA and regulate the expression of target genes involved in cell survival, proliferation, and immune response. By blocking STAT3 signaling, this compound disrupts the oncogenic pathways that contribute to cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Stat3-IN-12

This compound is unique in its high selectivity and potency against STAT3. It has demonstrated superior efficacy in preclinical studies compared to other STAT3 inhibitors, making it a valuable tool for cancer research and potential therapeutic applications .

Properties

Molecular Formula

C28H30N4O2

Molecular Weight

454.6 g/mol

IUPAC Name

2,6-bis(3-methoxyphenyl)-1,7-dipropylimidazo[4,5-f]benzimidazole

InChI

InChI=1S/C28H30N4O2/c1-5-13-31-25-18-26-24(17-23(25)29-27(31)19-9-7-11-21(15-19)33-3)30-28(32(26)14-6-2)20-10-8-12-22(16-20)34-4/h7-12,15-18H,5-6,13-14H2,1-4H3

InChI Key

BWCIDDGTJILXKX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC3=C(C=C2N=C1C4=CC(=CC=C4)OC)N=C(N3CCC)C5=CC(=CC=C5)OC

Origin of Product

United States

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